Cas no 394233-57-9 (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propionamide
- MLS000102858
- HMS3367K05
- cid_5310490
- Oprea1_074909
- F0748-0201
- BDBM59749
- AKOS016380967
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide
- AB00434406-05
- IFLab1_003241
- HMS2238F24
- SMR000018346
- CHEMBL1597242
- 394233-57-9
- HMS1421D07
- Z26824006
- AKOS001319217
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanyl-propanamide
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- Inchi: 1S/C13H15N3OS2/c1-3-11-15-16-13(19-11)14-12(17)9(2)18-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,16,17)
- InChI Key: DGSZRNCICNYLEZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)C(C)C(NC1=NN=C(CC)S1)=O
Computed Properties
- Exact Mass: 293.06565446g/mol
- Monoisotopic Mass: 293.06565446g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 108Ų
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0748-0201-2μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F0748-0201-5μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
| Life Chemicals | F0748-0201-10μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
| Life Chemicals | F0748-0201-20μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
| Life Chemicals | F0748-0201-1mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F0748-0201-2mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F0748-0201-3mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
| Life Chemicals | F0748-0201-4mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
| Life Chemicals | F0748-0201-5mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
| Life Chemicals | F0748-0201-10mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide |
394233-57-9 | 90%+ | 10mg |
$79.0 | 2023-07-06 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide
Comprehensive Overview of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide (CAS No. 394233-57-9)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide, with the CAS number 394233-57-9, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound features a unique molecular structure combining a 1,3,4-thiadiazole core with a phenylsulfanyl moiety, making it a subject of interest for its potential applications in drug discovery and crop protection. Researchers are particularly intrigued by its possible role as a bioactive scaffold, which could lead to the development of novel therapeutic agents or agricultural solutions.
The compound's structure is characterized by the presence of an ethyl group at the 5-position of the thiadiazole ring, which may influence its pharmacokinetic properties. Additionally, the propanamide side chain linked to the phenylsulfanyl group suggests potential interactions with biological targets, such as enzymes or receptors. This structural complexity has led to investigations into its synthetic pathways, with recent studies focusing on optimizing yield and purity for industrial-scale production. The compound's solubility and stability under various conditions are also critical parameters being explored to enhance its applicability.
In the context of current trends, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide aligns with the growing demand for sustainable agrochemicals and green chemistry solutions. As environmental regulations tighten, researchers are evaluating its efficacy as a potential low-toxicity pesticide or herbicide. Its molecular design may offer advantages over traditional compounds, such as reduced environmental persistence or targeted action against specific pests. Similarly, in pharmaceutical research, the compound's thiadiazole backbone is being studied for its role in drug-likeness and ADME properties (Absorption, Distribution, Metabolism, and Excretion), which are crucial for modern drug development pipelines.
Another area of interest is the compound's potential in cancer research. Preliminary studies suggest that derivatives of 1,3,4-thiadiazole exhibit anticancer activity by modulating cellular pathways involved in proliferation and apoptosis. While N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide itself is still under investigation, its structural features make it a candidate for further exploration in oncology. Researchers are particularly keen on understanding its structure-activity relationship (SAR) to identify potential modifications that could enhance its therapeutic index.
From a synthetic chemistry perspective, the compound's preparation involves multi-step reactions, including the formation of the thiadiazole ring and subsequent functionalization with the phenylsulfanyl group. Recent advancements in catalysis and microwave-assisted synthesis have improved the efficiency of these processes, reducing reaction times and improving yields. These innovations are critical for scaling up production while maintaining cost-effectiveness, a key consideration for industrial applications.
In summary, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)propanamide (CAS No. 394233-57-9) represents a versatile compound with promising applications across multiple scientific disciplines. Its unique structural attributes and potential bioactivity make it a valuable subject for ongoing research, particularly in the realms of medicinal chemistry, agrochemical development, and material science. As studies continue to uncover its properties and mechanisms of action, this compound may emerge as a cornerstone in the design of next-generation therapeutic and agricultural solutions.
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